REACTION_CXSMILES
|
[CH3:1][N:2]1[C:6]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)=[CH:5][C:4]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[N:3]1.[CH3:19]O.[S:21](=[O:25])(=[O:24])([OH:23])[OH:22]>ClCCCl>[CH3:19][O:24][S:21]([O-:23])(=[O:22])=[O:25].[CH3:1][N+:2]1[N:3]([CH3:19])[C:4]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[CH:5][C:6]=1[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1 |f:4.5|
|
Name
|
|
Quantity
|
46.8 g
|
Type
|
reactant
|
Smiles
|
CN1N=C(C=C1C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
608 g
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
25 g
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is brought to 160° C.
|
Type
|
DISTILLATION
|
Details
|
by distilling off methanol
|
Type
|
CUSTOM
|
Details
|
are metered in below the surface of the reaction mixture in the course of 7.5 hours
|
Duration
|
7.5 h
|
Type
|
TEMPERATURE
|
Details
|
the mixture is cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
The reaction mixture is filtered
|
Type
|
WASH
|
Details
|
washed with 12.5 g of 1,2-dichloroethane
|
Name
|
|
Type
|
product
|
Smiles
|
COS(=O)(=O)[O-].C[N+]=1N(C(=CC1C1=CC=CC=C1)C1=CC=CC=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 67.7 g | |
YIELD: PERCENTYIELD | 91.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |